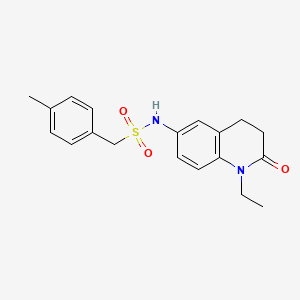

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Beschreibung

This compound features a 1,2,3,4-tetrahydroquinolin-2-one core substituted at the 1-position with an ethyl group and at the 6-position with a 1-(4-methylphenyl)methanesulfonamide moiety. Its structure is distinguished by the ethyl substituent on the tetrahydroquinolin ring, which differentiates it from closely related analogs.

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-21-18-10-9-17(12-16(18)8-11-19(21)22)20-25(23,24)13-15-6-4-14(2)5-7-15/h4-7,9-10,12,20H,3,8,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOMYCPYYAXYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamide interactions.

Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide moiety.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes, such as folic acid synthesis in bacteria.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

2.1 Structural Differences and Implications

The compound is compared below with two key analogs:

2.3 Physicochemical Properties

- Analog 2’s pyrrolidinyl-ethyl group and thiophene moiety introduce polar and aromatic characteristics, balancing lipophilicity and solubility.

- Stereochemical Considerations: Analog 2’s enantiomers were resolved via supercritical fluid chromatography (SFC), highlighting the importance of chirality in biological activity .

Research Findings and Hypotheses

- ABA Receptor Binding : Analog 1’s confirmed role in ABA signaling suggests that the target compound’s ethyl group could either enhance or disrupt similar interactions, depending on the receptor’s steric tolerance. Molecular docking studies would be needed to validate this.

- Sulfonamide vs.

- Synthetic Challenges : Analog 2’s synthesis required chiral separation techniques (e.g., SFC with a Chiralpak AD-H column) , whereas the target compound’s simpler structure may allow for easier synthesis but less enantiomeric complexity.

Biologische Aktivität

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide is a synthetic compound known for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological effects. The presence of a methanesulfonamide group enhances its solubility and reactivity, making it a candidate for medicinal chemistry applications.

| Feature | Description |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 922053-16-5 |

The biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter systems and inflammatory pathways.

- Nucleic Acid Interaction : There is evidence suggesting that it may bind to DNA or RNA, affecting gene expression and protein synthesis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties : Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer cells in vitro.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.0 HeLa (Cervical Cancer) 12.5 - Antimicrobial Activity : Preliminary investigations suggest that the compound has antimicrobial properties against certain pathogens, indicating potential for use in treating infections.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of the compound on MCF-7 cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide:

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the tetrahydroquinoline ring could enhance potency against specific biological targets.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins involved in cancer progression and inflammation.

- Toxicity Profile : Toxicological assessments indicate that the compound has a relatively low toxicity profile in preliminary studies, making it a promising candidate for further development.

Q & A

Q. What are the common synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Construction of the tetrahydroquinoline core via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions .

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution using 1-(4-methylphenyl)methanesulfonyl chloride, requiring anhydrous solvents (e.g., DCM) and bases like triethylamine to neutralize HCl byproducts .

- Optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for core:sulfonyl chloride) are critical to minimize side products. Purity is assessed via HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with characteristic shifts for the ethyl group (δ 1.2–1.4 ppm) and sulfonamide protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 385.12) .

- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the tetrahydroquinoline ring .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC variability in enzyme inhibition assays) can arise from:

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C), as sulfonamide stability is pH-sensitive .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for competitive inhibition .

- Structural Analog Comparison : Test derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological approaches include:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., carbonic anhydrase IX), focusing on sulfonamide interactions with Zn active sites .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Cellular Uptake Assays : Radiolabel the compound (e.g., C isotope) to quantify intracellular accumulation in cancer cell lines .

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

Stability protocols include:

- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Sulfonamides typically degrade fastest under acidic conditions (pH < 3) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C indicates robust thermal stability) .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .

Data Analysis and Interpretation

Q. How should researchers address conflicting solubility data in different solvent systems?

Conflicting solubility (e.g., high in DMSO vs. low in PBS) can be resolved by:

- Co-solvent Methods : Use gradient solubilization (e.g., 10% DMSO in PBS) to maintain bioactivity while avoiding precipitation .

- LogP Measurement : Determine octanol-water partition coefficients (e.g., LogP = 2.5) to predict membrane permeability .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Non-linear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC and Hill coefficients .

- Bootstrap Analysis : Assess confidence intervals for IC values in enzyme assays (n ≥ 3 replicates) .

Tables of Key Data

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.